Sodium 4-methoxy-4-oxobutane-1-sulfinate

Solubility Aqueous reactions Green chemistry

Researchers requiring a reliable, water-soluble sulfinate for C-S bond formation often face inconsistent purity or supply from generic sources. This compound directly solves those issues. Key advantages: High aqueous solubility (38 mg/mL) enables greener, co-solvent-free sulfonylation; intermediate LogP (-0.22) ensures efficient partitioning in biphasic systems; lower MW (188.18) provides a 6.9% molar efficiency gain over the ethoxy analog, reducing procurement costs. Supplied as a solid with ≥95% purity, ensuring stoichiometric precision for multi-kg campaigns.

Molecular Formula C5H9NaO4S
Molecular Weight 188.18 g/mol
Cat. No. B13165331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-methoxy-4-oxobutane-1-sulfinate
Molecular FormulaC5H9NaO4S
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCCS(=O)[O-].[Na+]
InChIInChI=1S/C5H10O4S.Na/c1-9-5(6)3-2-4-10(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1
InChIKeyGPNYUWLXDITHMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Methoxy-4-Oxobutane-1-Sulfinate: Product Specifications and Core Properties for Procurement


Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is an aliphatic sodium sulfinate with the molecular formula C₅H₉NaO₄S and a molecular weight of 188.18 g/mol . The compound is supplied as a solid with a standard purity specification of ≥95% . Its structure features a sulfinate group (‑SO₂⁻) adjacent to a butanoate ester, positioning it as a bifunctional building block for organosulfur synthesis. The sulfinate anion acts as a potent nucleophile, enabling the construction of sulfones, sulfonamides, and thiosulfonates via C‑S bond‑forming reactions [1].

Bifunctional organosulfur building block for C–S bond formation
Designed for aqueous and polar reaction media compatibility
Solid reagent, ≥95% purity supporting general synthetic workflows

Why Sodium 4-Methoxy-4-Oxobutane-1-Sulfinate Cannot Be Replaced by Other Sulfinates in Critical Applications


Sodium sulfinates are not interchangeable commodities. Substituting Sodium 4-methoxy-4-oxobutane-1-sulfinate with a simpler alkyl sulfinate (e.g., sodium methanesulfinate) or an aryl sulfinate (e.g., sodium benzenesulfinate) alters solubility, polarity, and steric profile, directly impacting reaction yields and product profiles. The ester‑bearing side chain of this sulfinate confers unique hydrophilic‑lipophilic balance (LogP = -0.22) and aqueous solubility (38 mg/mL) that cannot be replicated by simpler analogs. Generic substitution therefore risks incompatibility with aqueous reaction media, altered reaction kinetics, and the introduction of undesired hydrophobic or aromatic moieties into the final product.

Ester side chain provides intermediate polarity and higher aqueous solubility
Simpler alkyl or aryl sulfinates exhibit lower solubility and markedly different polarity, which may alter reaction medium compatibility and kinetics
Pendant ester group enables further functionalization and influences steric environment
Lack of ester functionality reduces synthetic versatility and changes steric profile, potentially affecting yields and product profiles

Quantitative Differentiation of Sodium 4-Methoxy-4-Oxobutane-1-Sulfinate Against Key Comparators


Higher Aqueous Solubility vs. Aryl Sulfinates

Sodium 4-methoxy-4-oxobutane-1-sulfinate exhibits aqueous solubility of 38 mg/mL , which is approximately 3.8‑fold higher than that of sodium benzenesulfinate (10 mg/mL at 25 °C) . This enhanced solubility reduces the need for organic co‑solvents in aqueous reaction systems.

Aqueous solubility
Data to verify
38 mg/mL vs. 10 mg/mL (3.8× higher)
May support aqueous reaction design and reduced co-solvent need
Cross-study comparison; validation in specific medium recommended
Solubility Aqueous reactions Green chemistry

Optimized Lipophilicity (LogP) for Polar Reaction Media

The calculated LogP of Sodium 4-methoxy-4-oxobutane-1-sulfinate is -0.22 , which is substantially higher (more hydrophobic) than sodium benzenesulfinate (LogP ≈ -3.54) but less hydrophobic than typical aryl sulfinate esters. This intermediate LogP balances water solubility with sufficient organic character for partitioning into partially non‑polar environments.

Lipophilicity (LogP)
Data to verify
-0.22 vs. -3.54 (ΔLogP = +3.32)
May enable partitioning in biphasic or mixed-solvent systems
Predicted value; experimental confirmation advised
Lipophilicity Partition coefficient Reaction medium compatibility

Molecular Weight Advantage vs. Ethoxy Analog

Sodium 4-methoxy-4-oxobutane-1-sulfinate (MW = 188.18 g/mol) [1] has a 6.9% lower molecular weight than its ethoxy analog, Sodium 4-ethoxy-4-oxobutane-1-sulfinate (MW = 202.21 g/mol) . On a molar basis, procurement of the methoxy derivative yields a higher number of reactive equivalents per unit mass, offering cost efficiency in large‑scale syntheses.

Molecular weight
Data to verify
188.18 g/mol (target) 202.21 g/mol (ethoxy analog) 6.9% lower
Higher molar equivalents per gram may reduce reagent mass at scale
Calculated from molecular formula
Molecular weight Analog comparison Procurement specification

Bifunctional Reactivity as Both Nucleophile and Electrophile

Sodium 4-methoxy-4-oxobutane-1-sulfinate, like other sodium sulfinates, can act as a nucleophile in S‑alkylation reactions or as an electrophilic sulfonyl radical precursor under oxidative conditions [1]. In contrast, the corresponding sulfonic acid (4-methoxy-4-oxobutane-1-sulfonic acid) lacks the nucleophilic character of the sulfinate and is primarily a strong acid or sulfonating agent .

Reactivity profile
Class-level inference
Dual nucleophilic/electrophilic character vs. sulfonic acid (strong acid only)
Supports C–S bond formation via polar and radical pathways
General sulfinate reactivity; specific behavior may vary
Reactivity Sulfinate chemistry Synthetic versatility

Recommended Application Scenarios for Sodium 4-Methoxy-4-Oxobutane-1-Sulfinate Based on Quantitative Differentiation


Aqueous-Phase Sulfonylation Reactions

With an aqueous solubility of 38 mg/mL , Sodium 4-methoxy-4-oxobutane-1-sulfinate is well‑suited for sulfonylation reactions conducted in water or aqueous buffer systems. Its high solubility reduces the need for organic co‑solvents, supporting greener chemistry workflows and simplifying product isolation.

Synthesis of β‑Keto Sulfones and Sulfonamides in Biphasic Media

The compound's intermediate LogP of -0.22 enables efficient partitioning in biphasic reaction mixtures, making it an effective sulfonylating agent for the preparation of β‑keto sulfones and sulfonamides. This property is particularly valuable when coupling hydrophobic substrates with water‑soluble sulfinate reagents.

Large‑Scale Organosulfur Building Block Synthesis

The lower molecular weight of Sodium 4-methoxy-4-oxobutane-1-sulfinate compared to its ethoxy analog (188.18 vs. 202.21 g/mol) offers a 6.9% molar efficiency advantage. For multi‑kilogram campaigns, this translates to reduced reagent mass and lower procurement costs while maintaining stoichiometric precision.

Functionalized Sulfinate Intermediate for Dual‑Mode Reactivity

Owing to the inherent dual nucleophilic/electrophilic character of sodium sulfinates , this compound serves as a versatile precursor for thiosulfonates, sulfides, and sulfones via both polar and radical pathways. The pendant ester group provides an additional handle for downstream functionalization.

Application
Selection Property
Validation Focus
Aqueous-phase sulfonylation
Aqueous solubility profile
Reaction medium compatibility & purification
Biphasic sulfonylation
Intermediate LogP
Phase partitioning efficiency
Large-scale synthesis
Molecular weight efficiency
Molar reagent economy per batch
Dual-mode C–S bond formation
Bifunctional sulfinate reactivity
Selectivity between nucleophilic/radical pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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